molecular formula C12H16N2O4 B7890339 tert-Butyl 2-nitrobenzylcarbamate CAS No. 163423-99-2

tert-Butyl 2-nitrobenzylcarbamate

Cat. No.: B7890339
CAS No.: 163423-99-2
M. Wt: 252.27 g/mol
InChI Key: GNWHYSSSRGMBOG-UHFFFAOYSA-N
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Description

Tert-Butyl 2-nitrobenzylcarbamate is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features a nitro-aromatic group and a tert-butyloxycarbonyl (Boc) protected amine, making it a versatile intermediate for constructing more complex molecules . The Boc group is widely recognized for its role as a protecting group for amines, providing stability during synthetic reactions and allowing for selective deprotection under mild acidic conditions. Compounds with similar structures, such as tert-butyl (2-fluoro-4-nitrobenzyl)carbamate, are routinely used in medicinal chemistry and drug discovery efforts . The structural motifs present in this reagent are often found in compounds investigated for their biological activity, though this specific chemical is intended for research applications as a synthetic intermediate . Researchers utilize this family of nitro-aromatic Boc-protected amines in the development of novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(2-nitrophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-6-4-5-7-10(9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWHYSSSRGMBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629312
Record name tert-Butyl [(2-nitrophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163423-99-2
Record name tert-Butyl [(2-nitrophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Boc Protection Protocol

A mixture of 2-nitrobenzylamine (10 mmol) and cesium carbonate (15 mmol) in anhydrous 2-butanone (50 mL) is treated with Boc₂O (11 mmol) dissolved in 2-butanone (20 mL). The reaction is stirred at 50–55°C for 24–36 hours, after which the solvent is removed under reduced pressure. The residue is partitioned between water and hexane, with the organic layer washed with brine, dried over MgSO₄, and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields this compound as a pale-yellow solid (75–82% yield).

Key advantages include operational simplicity and compatibility with acid-sensitive substrates. However, competing side reactions, such as nitro group reduction under prolonged heating, necessitate strict temperature control.

Carbamate Formation via Coupling Reagents

Alternative methods employ coupling agents to facilitate carbamate bond formation between 2-nitrobenzyl alcohol and Boc-protected intermediates.

EDCI/HOBt-Mediated Coupling

A solution of 2-nitrobenzyl alcohol (5 mmol) in dichloromethane (30 mL) is treated with Boc-anhydride (5.5 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 6 mmol), and hydroxybenzotriazole (HOBt, 6 mmol). The mixture is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and washing with 5% citric acid. Evaporation and recrystallization from ethanol afford the product in 68–74% yield.

This approach minimizes racemization and is ideal for sterically hindered substrates. However, the requirement for stoichiometric coupling reagents increases costs for large-scale synthesis.

Nitrobenzyl Bromide Alkylation

Functionalization of tert-butyl carbamate via alkylation with 2-nitrobenzyl bromide offers a pathway to the target compound.

Alkylation Under Phase-Transfer Conditions

A mixture of tert-butyl carbamate (8 mmol), 2-nitrobenzyl bromide (10 mmol), and tetrabutylammonium bromide (TBAB, 1 mmol) in toluene/water (1:1, 40 mL) is stirred vigorously at 80°C for 8 hours. The organic layer is separated, washed with sodium bicarbonate, and concentrated. Column chromatography (hexane/ethyl acetate, 3:1) yields the product in 60–65% yield.

While efficient, this method risks over-alkylation and requires careful stoichiometric control. The use of phase-transfer catalysts enhances reaction rates but complicates purification.

Photochemical Methods

Recent advances exploit photoremovable protecting groups (PPGs) for selective carbamate formation.

UV-Activated Deprotection

A precursor, tert-butyl (2-nitrobenzyloxycarbonyl)carbamate, is irradiated with UV light (365 nm) in acetonitrile/water (9:1), inducing photolytic cleavage of the nitrobenzyl group. This method achieves quantitative conversion within 30 minutes but requires specialized equipment and generates photodegradation byproducts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
Boc Protection75–82Cs₂CO₃, 50°C, 24–36 hHigh yield, simple setupNitro group instability at high temps
EDCI/HOBt Coupling68–74RT, 12 hMinimal racemizationCostly reagents, moderate yield
Nitrobenzyl Bromide Alkylation60–65TBAB, 80°C, 8 hScalableOver-alkylation, purification challenges
Photochemical>90UV, 30 minRapid, clean reactionEquipment dependency, byproduct formation

Mechanistic Insights and Byproduct Formation

The Boc protection mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, facilitated by cesium carbonate as a base. Competing pathways include the formation of urea derivatives if moisture is present, necessitating anhydrous conditions.

In photochemical routes, the nitro group undergoes photoinduced electron transfer, generating a nitronic acid intermediate that cyclizes to release the carbamate. Secondary reactions, such as radical formation (e.g., nitroxyl species), can occur but are suppressed by additives like dithiothreitol (DTT).

Industrial-Scale Considerations

For kilogram-scale production, the Boc protection method is preferred due to its cost-effectiveness and compatibility with continuous flow reactors. Recent patents disclose optimized protocols using microwave irradiation to reduce reaction times to 2–4 hours while maintaining yields above 80% . Solvent recycling and in-line purification techniques further enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-nitrobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Deprotection: Trifluoroacetic acid (TFA).

Major Products Formed:

    Reduction: 2-aminobenzylcarbamate.

    Substitution: Various substituted carbamates.

    Deprotection: 2-nitrobenzylamine.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 2-nitrobenzylcarbamate typically involves the reaction of 2-nitroaniline with tert-butyl chloroformate. This reaction can be facilitated using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to enhance yield and purity . The resulting compound can be characterized using various spectroscopic techniques including NMR and IR spectroscopy, which confirm the presence of the carbamate functional group.

Pharmaceutical Development

This compound has been investigated for its anti-inflammatory properties. In vivo studies demonstrated that derivatives of this compound exhibited promising anti-inflammatory activity comparable to indomethacin, with inhibition percentages ranging from 39% to over 54% in carrageenan-induced rat paw edema tests . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimalarial Activity

Recent studies have highlighted the antiplasmodial activity of compounds derived from this compound against Plasmodium falciparum. Structure-activity relationship (SAR) analyses revealed that modifications to the aniline moiety significantly influenced both antimalarial efficacy and cytotoxicity. Notably, certain derivatives showed effective activity at sub-micromolar concentrations against late-stage trophozoites, indicating their potential as antimalarial agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various biologically active compounds. It has been used in palladium-catalyzed reactions to produce N-Boc-protected anilines, which are crucial building blocks in drug discovery . Additionally, its application in synthesizing tetrasubstituted pyrroles showcases its utility in constructing complex molecular architectures .

Case Studies

Study Application Findings
Study on Anti-inflammatory ActivityEvaluated using carrageenan-induced edema modelCompounds showed inhibition rates between 39% - 54% compared to indomethacin
Antimalarial Activity AssessmentTested against P. falciparum strainsCertain derivatives displayed peak activity at sub-micromolar concentrations
Synthesis of N-Boc AnilinesUtilized as an intermediate in palladium-catalyzed reactionsDemonstrated effectiveness in producing crucial pharmacophores

Mechanism of Action

The mechanism of action of tert-butyl 2-nitrobenzylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The deprotection process involves the cleavage of the carbamate group under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The structural analogs of tert-butyl 2-nitrobenzylcarbamate differ primarily in substituent positions and functional groups on the benzyl ring. Below is a comparative analysis based on evidence-derived

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent(s) Similarity Score Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-NO₂ N/A ~265.3 (estimated) Amine protection, electron-withdrawing effects
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate 4-Boronate ester 0.87 ~347.2 Suzuki-Miyaura cross-coupling reactions
tert-Butyl 2-methylbenzylcarbamate 2-CH₃ 0.96 ~235.3 Enhanced solubility, steric hindrance
tert-Butyl 2-chloro-4-nitrophenylcarbamate 2-Cl, 4-NO₂ N/A ~286.7 Dual functionalization for substitution reactions
tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride 3-NH₂CH₂ (hydrochloride salt) 1.00 ~274.8 Nucleophilic reactivity, salt forms for stability

Stability and Handling Considerations

  • In contrast, methyl- or boronate-substituted analogs exhibit greater thermal stability .
  • Salt Forms: Hydrochloride salts of aminomethyl derivatives (e.g., CAS 1162645-96-6) offer improved crystallinity and storage stability compared to the free base forms of nitro-substituted carbamates .

Biological Activity

Tert-Butyl 2-nitrobenzylcarbamate is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12_{12}H14_{14}N2_{2}O3_{3}
  • Molecular Weight: Approximately 250.25 g/mol
  • Structure: The compound features a tert-butyl group, a nitro group at the ortho position of the benzyl ring, and a carbamate moiety.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which is known for its ability to participate in redox reactions. This property can lead to oxidative stress in microbial cells, resulting in cell death. Additionally, the carbamate group enhances solubility and bioavailability, making it a candidate for drug development .

Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit significant antimicrobial properties. The nitro group can induce toxicity in microorganisms through redox reactions, affecting both bacterial and parasitic cells. This makes this compound a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have shown that derivatives of this compound possess anti-inflammatory properties. For instance, related compounds demonstrated inhibition rates ranging from 39% to 54% in carrageenan-induced rat paw edema models, suggesting that these compounds could be effective in treating inflammatory conditions .

Neuroprotective Effects

Recent investigations into similar nitro-containing compounds have revealed neuroprotective activities. These compounds showed promise in inhibiting oxidative stress-related damage in neuronal cells, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various nitro compounds, including this compound. The results indicated significant bactericidal effects against common pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) showing effectiveness at low micromolar concentrations .
  • Anti-inflammatory Research : In a comparative study with indomethacin, several analogs of this compound were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced paw edema model. The compounds exhibited promising results, suggesting their potential as therapeutic agents for inflammation-related disorders .
  • Neuroprotection Study : A recent study highlighted the neuroprotective effects of similar nitro compounds in models of oxidative stress-induced neuronal damage. These findings suggest that this compound may also exert protective effects on neuronal cells through its antioxidant properties .

Summary Table of Biological Activities

Biological ActivityEffectivenessMechanism of Action
AntimicrobialSignificantInduction of oxidative stress in microbes
Anti-inflammatoryModerate to HighInhibition of inflammatory mediators
NeuroprotectivePromisingReduction of oxidative stress

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-Butyl 2-nitrobenzylcarbamate in academic research?

Answer: Synthesis optimization should focus on:

  • Reagent Selection : Use tert-butyl carbamate derivatives (e.g., tert-butyl (2-(benzylamino)ethyl)carbamate) as intermediates, leveraging iodolactamization or nucleophilic substitution reactions for nitrobenzyl group introduction .
  • Reaction Conditions : Control temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions.
  • Purity Monitoring : Employ TLC or HPLC to track reaction progress, targeting ≥95% purity .
  • Yield Improvement : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of nitrobenzyl halide) and catalyst loading (e.g., 5–10 mol% DMAP) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 3:1 to 1:1) for high-resolution separation .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystalline product recovery.
  • Distillation : For volatile impurities, employ reduced-pressure distillation if applicable.
  • Analytical Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers confirm the structural identity of this compound?

Answer:

  • Spectroscopic Analysis :
    • ¹H NMR : Look for tert-butyl singlet (~1.4 ppm) and nitrobenzyl aromatic protons (~7.5–8.2 ppm).
    • FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (e.g., as done for tert-butyl 2-methyl-2-(4-nitrobenzoyl)propanoate) .

Q. What are the stability and storage guidelines for this compound?

Answer:

Condition Stability Storage Recommendation
Temperature Stable at 0–6°C; degrades >40°CStore at 2–8°C in airtight containers .
Light Light-sensitiveAmber glass vials, inert atmosphere .
Humidity Hydrolyzes in moist environmentsDesiccator with silica gel .

Advanced Research Questions

Q. How can enantioselective synthesis be applied to this compound derivatives?

Answer:

  • Chiral Catalysts : Use organocatalysts (e.g., cinchona alkaloids) or metal complexes (e.g., Ru-BINAP) to induce asymmetry during nitrobenzyl group coupling .
  • Mechanistic Insight : Monitor stereochemistry via polarimetry or chiral HPLC. For example, enantioselective synthesis of tert-butyl cyclohexylcarbamates achieved 90% ee using iodolactamization .

Q. What computational methods aid in predicting reaction pathways for synthesizing this compound?

Answer:

  • Retrosynthetic Analysis : Tools like Reaxys or Pistachio databases model feasible routes, prioritizing tert-butyl carbamate intermediates .
  • DFT Calculations : Simulate transition states (e.g., nitro group activation energies) to optimize reaction conditions .

Q. How do researchers resolve contradictions in reported synthetic yields or purity data for this compound?

Answer:

  • Reproducibility Checks : Validate methods using standardized protocols (e.g., identical solvent ratios, catalysts).
  • Analytical Cross-Validation : Compare NMR, LC-MS, and elemental analysis data across studies .
  • Batch Variability : Trace impurities (e.g., residual solvents) via GC-MS and adjust purification steps accordingly .

Q. What strategies mitigate degradation during long-term storage or experimental use?

Answer:

  • Stabilizers : Add radical scavengers (e.g., BHT) to nitrobenzyl-containing compounds .
  • Inert Atmospheres : Use argon/vacuum sealing to prevent oxidation .
  • Lyophilization : For hygroscopic samples, lyophilize and store under nitrogen .

Q. How is this compound utilized in multicomponent reactions (MCRs) for complex molecule synthesis?

Answer:

  • Ugi Reaction : Incorporate as a carbamate-protected amine component to generate peptidomimetics .
  • Catalytic Coupling : Serve as a nitrobenzyl donor in Pd-catalyzed cross-couplings for heterocycle synthesis .

Q. What are the mechanistic implications of nitro group reactivity in derivatization studies?

Answer:

  • Reduction Pathways : Nitro-to-amine conversion (e.g., H₂/Pd-C) enables peptide coupling or heterocycle formation.
  • Electrophilic Substitution : Nitro groups direct regioselective functionalization (e.g., nitration, halogenation) on aromatic rings .

Methodological Best Practices

  • Safety Protocols : Follow GHS guidelines (Corrosive/Irritant class) with PPE (gloves, goggles) and fume hood use .
  • Data Documentation : Record reaction parameters (time, temp, yields) and analytical traces for reproducibility .

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